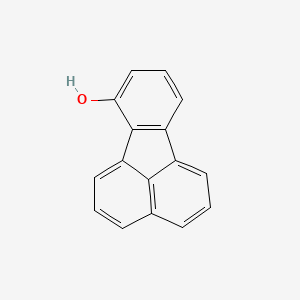

Fluoranthen-7-ol

Description

Structure

3D Structure

Properties

CAS No. |

85923-80-4 |

|---|---|

Molecular Formula |

C16H10O |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

fluoranthen-7-ol |

InChI |

InChI=1S/C16H10O/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9,17H |

InChI Key |

RSFOAWUHVTXOSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)O |

Origin of Product |

United States |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Various chromatographic techniques are employed for the detection and quantification of PAHs and their hydroxylated metabolites. High-performance liquid chromatography (HPLC) is a widely used method for analyzing complex environmental samples. nih.gov Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another common and powerful technique for identifying and quantifying these compounds in environmental and biological samples. ontosight.aikoreascience.kr

Induction of DNA Strand Breaks and Repair Mechanisms

Spectrometric Methods

Mass spectrometry (MS), often coupled with chromatographic techniques like GC or LC, is a primary tool for the analysis of Fluoranthen-7-ol and other OH-PAHs. ontosight.ai Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity for the simultaneous analysis of multiple PAH metabolites. ontosight.ainih.gov A recently developed technique, polarity-reversed nanoelectrospray ionization (PR-nESI), has shown promise for the direct and sensitive analysis of OH-PAHs in complex biological samples with high salt concentrations. nih.gov

Biomarker Applications in Environmental Exposure Assessment

Fluoranthen-7-ol as a Biomarker of Exposure to Fluoranthene (B47539) and Related PAHs

Fluoranthen-7-ol is a metabolite of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment due to the incomplete combustion of organic materials. ontosight.aiepa.gov The presence of fluoranthen-7-ol in biological samples, such as urine, serves as a specific biomarker for assessing recent exposure to its parent compound, fluoranthene. ontosight.aimdpi.com When the body is exposed to fluoranthene through inhalation, ingestion, or dermal contact, it undergoes metabolic processes to increase its water solubility and facilitate excretion. mdpi.comcanada.ca This biotransformation leads to the formation of hydroxylated metabolites, including fluoranthen-7-ol. ontosight.ai

Research has focused on identifying and quantifying various PAH metabolites to create a more comprehensive picture of human exposure. researchgate.net Studies have shown that metabolites of lower molecular weight PAHs, such as naphthalene (B1677914), fluorene (B118485), and phenanthrene (B1679779), are often found in higher concentrations in urine compared to metabolites of higher molecular weight PAHs. cdc.govnih.gov

Hydroxylated PAH Metabolites in Environmental Biomonitoring

Hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) are key biomarkers in environmental biomonitoring for assessing human exposure to PAHs. isotope.com These metabolites are formed in the body after exposure to PAHs from various sources, including air pollution, contaminated food, and tobacco smoke. mdpi.comcanada.ca Their presence in urine indicates recent exposure, typically within a few days. canada.ca

Several national and international biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES) and the Canadian Health Measures Survey (CHMS), routinely measure a panel of OH-PAHs in the general population to establish reference ranges and track exposure trends. canada.cacdc.govisotope.com These programs have demonstrated the widespread exposure to PAHs in the general population. cdc.gov

The selection of which OH-PAHs to measure is often based on the prevalence of the parent PAHs in the environment and their potential health effects. canada.ca Commonly measured OH-PAHs include metabolites of naphthalene, fluorene, phenanthrene, and pyrene. canada.cacdc.gov While 1-hydroxypyrene (B14473) has historically been the most frequently measured biomarker, there is a growing trend towards analyzing a broader range of OH-PAHs to gain a more complete understanding of exposure to PAH mixtures. cdc.govresearchgate.net This multi-analyte approach is advantageous as it provides a more detailed exposure profile. mdpi.com

| Parent PAH | Hydroxylated PAH Metabolite(s) |

|---|---|

| Naphthalene | 1-Hydroxynaphthalene, 2-Hydroxynaphthalene |

| Fluorene | 2-Hydroxyfluorene, 3-Hydroxyfluorene, 9-Hydroxyfluorene |

| Phenanthrene | 1-Hydroxyphenanthrene, 2-Hydroxyphenanthrene, 3-Hydroxyphenanthrene, 4-Hydroxyphenanthrene, 9-Hydroxyphenanthrene |

| Pyrene | 1-Hydroxypyrene |

| Fluoranthene | 3-Hydroxyfluoranthene |

| Benzo[a]pyrene (B130552) | 3-Hydroxybenzo[a]pyrene |

| Chrysene | 2-Hydroxychrysene, 3-Hydroxychrysene, 4-Hydroxychrysene, 6-Hydroxychrysene |

Integration with DNA Adducts as Biomarkers of Effect

While OH-PAHs are biomarkers of exposure, DNA adducts serve as biomarkers of biologically effective dose, indicating that a PAH metabolite has reached and reacted with cellular macromolecules. iarc.frvliz.be The metabolic activation of some PAHs can lead to the formation of reactive intermediates, such as diol epoxides, which can covalently bind to DNA, forming PAH-DNA adducts. bmj.comiarc.fr The formation of these adducts is considered a critical step in the initiation of carcinogenesis. nih.gov

Integrating the measurement of OH-PAHs with PAH-DNA adducts provides a more comprehensive assessment of potential health risks. iarc.fr This approach links external exposure (indicated by OH-PAHs) to a key mechanistic event in toxicity (DNA adduct formation). vliz.be Studies have shown that even at low environmental exposure levels, there can be a correlation between PAH metabolites in urine and PAH-DNA adducts in blood cells. bmj.comresearchgate.net

However, the relationship between exposure biomarkers and effect biomarkers is complex. DNA adduct levels are influenced not only by the extent of exposure but also by individual differences in metabolic activation, detoxification, and DNA repair capacity. iarc.fr Protein adducts are also used as biomarkers of internal dose and may more closely reflect external exposure as they are not subject to repair mechanisms. iarc.fr

Methodological Considerations for Biomarker Measurement in Environmental Studies

Accurate and sensitive analytical methods are crucial for the reliable measurement of OH-PAHs and DNA adducts in biological samples. nih.gov The concentrations of these biomarkers, particularly in the general population, are often very low, requiring highly sensitive instrumentation. researchgate.net

For OH-PAHs in urine, the most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (MS/MS). mdpi.comresearchgate.net Sample preparation typically involves an enzymatic hydrolysis step to release the OH-PAHs from their conjugated forms (glucuronides and sulfates) before extraction and analysis. canada.caresearchgate.net

| Biomarker | Analytical Technique | Key Considerations |

|---|---|---|

| Hydroxylated PAH Metabolites (OH-PAHs) | GC-MS, HPLC-FLD, HPLC-MS/MS | Requires enzymatic hydrolysis; high sensitivity needed for low concentrations. mdpi.comresearchgate.net |

| PAH-DNA Adducts | 32P-postlabelling, Immunoassays (e.g., ELISA, CIA), HPLC-FLD, Synchronous Luminescence Spectroscopy | High sensitivity is critical; methods vary in specificity and quantification capabilities. nih.gov |

The measurement of PAH-DNA adducts is even more challenging due to their extremely low concentrations. nih.gov Highly sensitive methods such as ³²P-postlabelling, immunoassays like ELISA and chemiluminescence immunoassay (CIA), and various chromatographic and spectroscopic techniques are employed. nih.govnih.gov

When conducting environmental studies, it is important to consider factors that can influence biomarker levels, such as smoking status, diet, and occupational exposures, to properly interpret the results. mdpi.comhhearprogram.org The collection, storage, and processing of biological samples must also be carefully controlled to prevent contamination and degradation of the analytes. hhearprogram.org For instance, samples should be protected from light to prevent the degradation of PAHs and their metabolites. hhearprogram.org

Computational Chemistry and Theoretical Studies of Fluoranthen 7 Ol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental structural and electronic characteristics of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as Fluoranthen-7-ol. nih.govwikipedia.orgfu-berlin.de These computational methods provide detailed insights at the molecular level, complementing experimental findings and guiding further research. fu-berlin.demdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.org It is widely applied in chemistry and materials science to predict molecular properties. wikipedia.orgfu-berlin.demdpi.com For complex molecules like fluoranthene (B47539) and its derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize ground-state and excited-state geometries. researchgate.netnih.gov This level of theory has been shown to be accurate for calculating the structural characteristics of many molecular systems. researchgate.net

Theoretical studies on fluoranthene and its derivatives have utilized DFT to compute a range of properties. researchgate.net Geometry optimizations and the calculation of electronic properties are commonly performed using DFT methods such as B3LYP and M06-2X with basis sets like 6-31G(d). nih.gov These calculations are crucial for understanding the influence of structural distortions, such as those caused by the addition of a nitro group, on the parent fluoranthene structure. researchgate.net Furthermore, DFT is used to calculate molecular orbital energies, atomic charge distributions, and local electron densities, which are key to identifying reactive sites. mdpi.com The results of these calculations, including absorption and emission spectra, often show good agreement with experimental data. nih.gov

Prediction of Reactive Sites for Hydroxylation

Computational approaches are instrumental in predicting the most likely sites for chemical reactions on PAH molecules. nih.gov Several theoretical methods are used to predict the reactive sites on PAHs where atmospheric oxidants, like hydroxyl radicals (•OH), will attack. nih.govacs.org The attack of a hydroxyl radical on a PAH is an electrophilic addition. acs.org

Four primary theoretical approaches for predicting reactive sites are:

Clar's aromatic π-sextet theory nih.gov

Thermodynamic stability of OHPAH radical adducts nih.gov

Computed atomic charges (e.g., Natural Bond Order, ChelpG, and Mulliken) nih.gov

Average local ionization energy (ALIE) nih.gov

Studies have shown that the thermodynamic stability of the hydroxylated PAH (OHPAH) adduct and the ALIE approach are the most accurate predictors when compared to laboratory results. nih.govresearchgate.net For fluoranthene, the addition of a hydroxyl radical can lead to several isomers, and computational models can predict which of these are most likely to form. For instance, the formation of 2- and 3-nitrofluoranthene (B1196665), which are related to hydroxylation sites, occurs in different phases (gas and particle, respectively). nih.gov The thermodynamic stability of the OH-adduct intermediate can often predict the major product. nih.gov In the case of fluoranthene, the 3-OHFLT adduct is predicted to be the most thermodynamically stable. nih.gov However, other factors can influence the final product distribution. nih.gov

The prediction of reactive sites is not limited to abiotic reactions. In biological systems, enzymes like ring-hydroxylating oxygenases catalyze the hydroxylation of PAHs. asm.org Molecular docking simulations can be used to understand the interaction between the PAH and the enzyme's active site, predicting the position of hydroxylation. asm.orgnih.gov For example, simulations with Mycobacterium vanbaalenii PYR-1 suggested that fluoranthene would be hydroxylated at the C-7,8 positions. asm.org

Modeling of Formation and Degradation Pathways

Computational modeling plays a crucial role in understanding how Fluoranthen-7-ol and related compounds are formed and how they break down in the environment and in biological systems. clu-in.orguoa.gr These models help to simulate complex chemical processes and predict the resulting products. acs.org

Simulation of Abiotic Transformation Products (e.g., OHPAHs)

The formation of hydroxylated PAHs (OHPAHs) like Fluoranthen-7-ol from their parent PAHs in the environment often occurs through abiotic processes, primarily initiated by reactions with atmospheric oxidants such as hydroxyl (•OH) and nitrate (B79036) (•NO₃) radicals. nih.govacs.orgresearchgate.net Computational chemistry, particularly DFT, is used to model these transformation pathways. nih.govbohrium.com

The process generally involves the electrophilic addition of a radical to the aromatic ring of the PAH. acs.org This initial step forms a PAH-radical adduct, which can then react further. acs.org For example, in the formation of nitro-PAHs, the adduct reacts with nitrogen dioxide (NO₂). acs.org The formation of 2-nitrofluoranthene (B81861) (2-NFLT) is known to be initiated by either •OH or •NO₃ radicals in the gas phase. acs.org

Several theoretical methods are employed to predict the most likely transformation products:

Highest Occupied Molecular Orbital (HOMO) and Fukui Functions (FF): These methods are effective in predicting the reactive sites for electrophilic attack by •OH and •NO₃ radicals. acs.orgresearchgate.net They have been shown to accurately predict the transformation products for a majority of parent PAHs studied. acs.orgresearchgate.net

Thermodynamic Stability of OHPAH Adducts: This approach calculates the thermodynamic stability (Gibbs free energy of reaction, ΔGrxn) of all possible hydroxylated intermediates. nih.gov The most stable adduct often corresponds to the major observed product. nih.gov For fluoranthene, the 3-OHFLT adduct is predicted to be the most thermodynamically stable, which aligns with the major product found in the particle phase. nih.gov

Average Local Ionization Energy (ALIE): This method also shows high accuracy in predicting reactive sites and has great potential for identifying previously unstudied PAH transformation products. nih.govresearchgate.net

These computational models are essential for understanding the atmospheric fate of PAHs and the formation of their more polar and often more toxic derivatives like OHPAHs. nih.govresearchgate.net

Elucidation of Enzymatic Reaction Mechanisms in Biotransformation

The biological transformation of fluoranthene into metabolites like Fluoranthen-7-ol is primarily carried out by enzymes. mdpi.comnih.gov Computational modeling is a key tool for elucidating the complex mechanisms of these enzymatic reactions.

In many bacteria and fungi, the initial step in fluoranthene degradation is catalyzed by ring-hydroxylating dioxygenases. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. nih.gov For example, in Mycobacterium vanbaalenii PYR-1, the enzyme NidA3B3 has been shown to transform fluoranthene to fluoranthene cis-2,3-dihydrodiol. nih.gov The bacterial degradation of fluoranthene is proposed to be initiated by dioxygenation at the C-1,2, C-2,3, and C-7,8 positions. nih.gov

Cytochrome P450 (CYP) enzymes are also central to the metabolic activation of PAHs in organisms, including humans. nih.govnih.gov These enzymes act as monooxygenases, introducing a single oxygen atom to form an epoxide, which can then be hydrolyzed to a dihydrodiol. nih.gov While specific studies on Fluoranthen-7-ol formation by CYPs are less common, the general mechanism is well-established for other PAHs like benzo[a]pyrene (B130552). nih.gov

Molecular docking and molecular dynamics (MD) simulations are used to model the interaction between the fluoranthene molecule and the active site of these enzymes. researchgate.netnih.gov These simulations can predict the preferred orientation of the substrate within the enzyme, which in turn determines the site of hydroxylation. asm.org For instance, docking studies with a dioxygenase from Microbacterium paraoxydans JPM1 helped to propose a feasible degradation pathway for fluoranthene. nih.gov Similarly, simulations involving the Pdo system from Mycobacterium vanbaalenii PYR-1 suggested that fluoranthene would be hydroxylated at the C-7,8 positions. asm.org

Prediction of Thermodynamically Favored Metabolites

Computational chemistry allows for the prediction of the most thermodynamically stable metabolites formed during the transformation of fluoranthene. nih.govmdpi.com This is achieved by calculating the thermodynamic properties, such as the Gibbs free energy of reaction (ΔGrxn), for various potential reaction pathways and products. nih.gov

The principle is that reactions tend to proceed towards the most thermodynamically stable products. dtic.mil By calculating the energies of all possible hydroxylated intermediates (OHPAH adducts), researchers can predict the most likely site of substitution on the parent PAH molecule. nih.gov A more negative ΔGrxn indicates a more favorable, and thus more stable, product. nih.gov

For example, a study evaluating different computational approaches found that calculating the thermodynamic stability of OHPAH adducts was a highly accurate method for predicting the major transformation products of various PAHs. nih.gov In the case of fluoranthene, the 3-OHFLT adduct was calculated to be the most thermodynamically stable intermediate with a ΔGrxn of -19.1 kcal/mol. nih.gov This prediction aligns with experimental observations where 3-nitrofluoranthene (formed via the same reactive site) is the major product in the particle phase. nih.gov

These thermodynamic calculations are not only applicable to abiotic transformations but can also provide insights into biological pathways. While enzyme kinetics also play a crucial role in determining product distribution in biotransformation, the inherent thermodynamic stability of the metabolites is a fundamental factor. By identifying the thermodynamically favored isomers, computational studies can guide experimental analyses to search for these specific compounds in degradation studies.

Research Gaps and Future Directions in Fluoranthen 7 Ol Studies

Elucidation of Minor and Novel Metabolic Pathways

Current understanding of fluoranthene (B47539) metabolism primarily highlights dioxygenation at the C-1,2, C-2,3, and C-7,8 positions, leading to various degradation products. nih.gov For instance, bacterial degradation can proceed through different routes, including the formation of acenaphthenone via C-7,8 dioxygenation or 9-fluorenone-1-carboxylic acid from C-1,2 dioxygenation. nih.gov Fungal metabolism has also been shown to initiate at the C1-C2 position, leading to products like 9-oxo-9H-fluorene-1-carboxylic acid. mdpi.com

However, the focus has largely been on these major pathways, leaving minor and potentially novel metabolic routes of fluoranthene, and by extension the formation and fate of fluoranthen-7-ol, underexplored. The identification of metabolites such as fluoranthene-2,3-dione (B1210747) and fluoranthene-1,5-dione as dead-end products in some bacterial strains suggests that our picture of fluoranthene transformation is incomplete. researchgate.netacs.org

Future research should aim to:

Identify and characterize the specific enzymes responsible for the formation of fluoranthen-7-ol.

Investigate the potential for further metabolism of fluoranthen-7-ol into other, potentially more or less toxic, byproducts.

Explore metabolic pathways in a wider range of organisms , including different bacterial and fungal species, as well as in higher organisms, to build a more comprehensive understanding of its environmental fate.

Interactions of Fluoranthen-7-ol in Complex PAH Mixtures

In the environment, PAHs rarely exist in isolation. They are typically found in complex mixtures, where the components can interact, leading to additive, synergistic, or antagonistic toxic effects. cdc.govup.pt While some studies have examined the interactions within PAH mixtures, the specific role of hydroxylated metabolites like fluoranthen-7-ol is not well understood. cdc.govmdpi.com The presence of one PAH can influence the metabolism and toxicity of another, often by competing for the same metabolic enzymes. up.pt For example, fluoranthene has been shown to potentiate the carcinogenicity of benzo[a]pyrene (B130552). nih.gov

A significant research gap exists in understanding how fluoranthen-7-ol interacts with other PAHs and their metabolites. Key questions to address include:

Does the presence of fluoranthen-7-ol alter the metabolic pathways of other prevalent PAHs like benzo[a]pyrene or pyrene?

Can the interactions within these mixtures be predicted based on the individual properties of the compounds?

Studies on metal-PAH mixtures have shown that combined exposure can lead to "more-than-additive" co-toxicity, where the toxicity of the mixture is greater than the sum of its individual components. researchgate.net Similar complex interactions are likely to occur in mixtures of various PAHs and their metabolites.

Advancements in High-Throughput Analytical Techniques

The accurate detection and quantification of fluoranthen-7-ol and other PAH metabolites in environmental and biological samples are crucial for assessing exposure and understanding their fate. Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection, are powerful but can be time-consuming. nih.govcolab.wsjfda-online.com The polar nature of many PAH metabolites can make their separation by GC challenging without derivatization. rsc.orgdss.go.th

The development of high-throughput analytical techniques is essential for processing the large number of samples required for comprehensive environmental monitoring and toxicological studies. Promising areas for advancement include:

Ultra-High-Performance Liquid Chromatography (UHPLC): This technique offers significantly faster analysis times compared to conventional HPLC, enabling the rapid separation of complex PAH mixtures. jascoinc.com

Automated Solid-Phase Microextraction (SPME): Automating the SPME process can increase sample throughput for the analysis of urinary hydroxy-PAHs, providing a more efficient means of biomonitoring. researchgate.net

QuEChERS-based Methods: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction method, combined with techniques like stir bar sorptive extraction (SBSE), shows promise for high-throughput analysis of PAHs in complex matrices like seafood. researchgate.net

Advanced Mass Spectrometry: Tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the analysis of PAH metabolites in various samples. ontosight.ai

These advanced techniques will facilitate more extensive and efficient research into the prevalence and behavior of fluoranthen-7-ol in the environment.

Development of Integrated Computational and Experimental Approaches for Mechanistic Studies

Combining computational modeling with experimental studies offers a powerful approach to understanding the mechanisms of PAH toxicity and metabolism. Computational methods, such as quantum chemistry calculations, can predict the reactivity of PAHs and their potential sites of metabolic attack. researchgate.net For example, computational studies have been used to investigate the thermodynamic properties of fluoranthene and the mechanism of its atmospheric oxidation. researchgate.net

However, these computational predictions require experimental validation. An integrated approach would involve:

Using computational models to predict the metabolic fate of fluoranthen-7-ol and its potential interactions in mixtures.

Designing targeted laboratory experiments to test these predictions and provide data for refining the models.

Developing quantitative structure-activity relationship (QSAR) models to predict the toxicity of fluoranthen-7-ol and other PAH metabolites based on their chemical structure.

By integrating these approaches, researchers can gain a deeper, more mechanistic understanding of the environmental chemistry and toxicology of fluoranthen-7-ol, ultimately leading to more accurate risk assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.